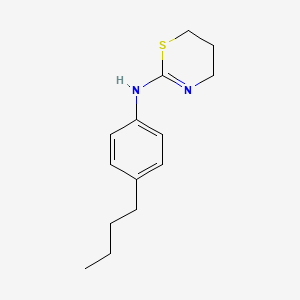

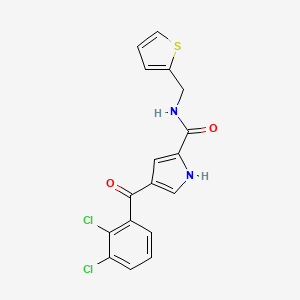

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is not directly reported in the provided papers. However, similar synthetic methods for related thiazine and thiazole compounds can offer insights into potential synthetic routes. For instance, the synthesis of N-aryl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imines involves the condensation of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine with anilines, yielding products in 43-96% yields . This suggests that a similar condensation approach could be adapted for the synthesis of this compound, potentially by using a suitable butyl-aniline and a thiazine precursor under appropriate conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction techniques. For example, the crystal structure of 4-phenyl-1,3,4,4H-thiadiazin-5(6H)-one was elucidated, and the mechanism of its formation was discussed . Similarly, alkyl substituted N,4-diphenyl thiazole-2-amines were characterized by NMR, FT-IR, mass spectral analysis, and single-crystal X-ray diffraction, revealing their crystalline systems and space groups . These studies indicate that detailed structural analysis of this compound would likely involve similar analytical techniques to determine its conformation and crystal packing.

Chemical Reactions Analysis

The chemical reactivity of thiazine and thiazole derivatives has been explored in various studies. For example, the substitution reactions of N-phenyl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imine with amine and alkoxide nucleophiles have been investigated . Additionally, the antitumor activity of a thiazol-2-amine derivative was assessed, showing good efficacy against the Hela cell line . These findings suggest that this compound could also undergo nucleophilic substitution reactions and might possess biological activity worth exploring.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazine and thiazole derivatives are closely related to their molecular structures. The crystallographic studies provide information on the molecular dimensions, space groups, and hydrogen bonding interactions . The Hirshfeld surface analysis of alkyl substituted thiazole-2-amines indicates significant contributions from H⋯H interactions, which contribute to the stability of the compounds . For this compound, similar analyses would be required to fully understand its physical and chemical properties, including solubility, melting point, and potential intermolecular interactions.

Propriétés

IUPAC Name |

N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c1-2-3-5-12-6-8-13(9-7-12)16-14-15-10-4-11-17-14/h6-9H,2-5,10-11H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOMUSMGYFLSLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NCCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323377 |

Source

|

| Record name | N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49673829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

102389-13-9 |

Source

|

| Record name | N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

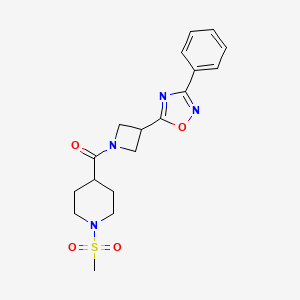

![4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3018696.png)

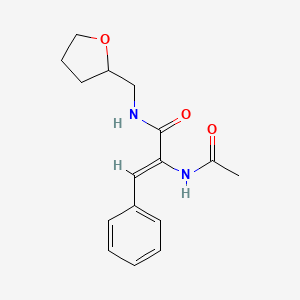

![N-(4-bromophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018697.png)

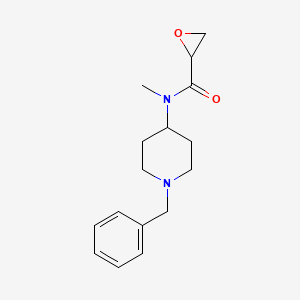

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)

![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)

![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)